molecular formula C26H32N2O6 B1512837 Fmoc-L-beta-Lys(Boc)-OH CAS No. 219967-68-7

Fmoc-L-beta-Lys(Boc)-OH

Cat. No.: B1512837
CAS No.: 219967-68-7
M. Wt: 468.5 g/mol
InChI Key: SETTXXCZEDLMRX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-Lys(Boc)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features two protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group and the Boc (tert-butoxycarbonyl) group, which protect the amino and carboxyl groups, respectively. These protective groups are essential for preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-Lys(Boc)-OH typically involves the following steps:

  • Activation of Lysine: : The amino acid lysine is activated using reagents such as Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) and di-tert-butyl dicarbonate (Boc2O) .

  • Coupling Reaction: : The activated lysine is then coupled with the appropriate carboxyl group to form the desired peptide bond.

  • Purification: : The resulting compound is purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of This compound is scaled up using reactors and automated synthesizers. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity. Large-scale purification methods, such as flash chromatography and high-performance liquid chromatography (HPLC) , are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-beta-Lys(Boc)-OH: can undergo various chemical reactions, including:

  • Deprotection: : Removal of the Fmoc and Boc groups using reagents like trifluoroacetic acid (TFA) and hydrofluoric acid (HF) .

  • Peptide Bond Formation: : Coupling with other amino acids to form longer peptide chains.

  • Oxidation and Reduction: : These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions

  • Deprotection: : TFA, HF, trifluoromethanesulfonic acid (TFMSA).

  • Coupling: : Fmoc-OSu, Boc2O, coupling reagents like DCC (dicyclohexylcarbodiimide) .

  • Oxidation/Reduction: : Specific oxidizing/reducing agents depending on the desired transformation.

Major Products Formed

  • Deprotection: : Free amino acids or peptides.

  • Coupling: : Longer peptide chains.

  • Oxidation/Reduction: : Various oxidized or reduced derivatives.

Scientific Research Applications

Fmoc-L-beta-Lys(Boc)-OH: is widely used in scientific research, particularly in the fields of:

  • Chemistry: : As a building block for synthesizing complex peptides and proteins.

  • Biology: : Studying protein interactions and functions.

  • Medicine: : Developing therapeutic peptides and drugs.

  • Industry: : Manufacturing biologically active compounds and materials.

Mechanism of Action

The mechanism by which Fmoc-L-beta-Lys(Boc)-OH exerts its effects depends on its specific application. In peptide synthesis, the protective groups ensure that the amino acid reacts only at the desired site, preventing side reactions. The Fmoc group is removed by TFA, exposing the free amine, which can then react with another amino acid to form a peptide bond.

Comparison with Similar Compounds

Fmoc-L-beta-Lys(Boc)-OH: is similar to other Fmoc- and Boc-protected amino acids, such as Fmoc-Lys(Boc)-OH and Fmoc-Gly(Boc)-OH . its unique beta-lysine structure makes it particularly useful for specific peptide sequences and applications.

List of Similar Compounds

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Gly(Boc)-OH

  • Fmoc-Ala(Boc)-OH

  • Fmoc-Val(Boc)-OH

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETTXXCZEDLMRX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746340
Record name (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219967-68-7
Record name (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-beta-Lys(Boc)-OH
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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